![molecular formula C11H10N2O3 B3076038 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione CAS No. 103858-65-7](/img/structure/B3076038.png)
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Overview
Description
“1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione” is a chemical compound . It is also known as 2,6-dihydroxy-3-methyl-4 (3H)-pyrimidinone . The compound has a molecular weight of 142.11 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C5H6N2O3 .Scientific Research Applications
Anticancer Potential
Research has demonstrated the potential of diazinane derivatives, like 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione, in anticancer applications. A study by Pianovich et al. (2017) synthesized various diazinane and aryl moieties with vinylamine linkers, focusing on their structural variations to identify potential anti-glioblastoma agents. The study found that a vinylamine with 1,3-diazinane-2,4,6-trione and 1-anthraquinone moiety was particularly promising, causing significant tumor cell death, suggesting its potential as an anticancer drug candidate (Pianovich et al., 2017).
Spectroscopic Characterization
The compound has also been the subject of spectroscopic studies. Paulraj and Muthu (2013) performed FT-IR and FT-Raman spectroscopy on 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, a related compound, to analyze its molecular structure. They used various computational methods to assign vibrational spectra and analyze the molecule's stability (Paulraj & Muthu, 2013).
Safety and Hazards
The compound “1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione” is classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)8(9(14)12-11(13)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQNHPIDLCYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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